molecular formula C16H24N2 B8658680 1-[4-(Piperidin-1-yl)phenyl]piperidine

1-[4-(Piperidin-1-yl)phenyl]piperidine

Cat. No. B8658680
M. Wt: 244.37 g/mol
InChI Key: UWUDSNLALSQANA-UHFFFAOYSA-N
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Patent
US05155048

Procedure details

Referring now to the drawings, and more particularly to FIG. 1, there is shown the synthesis route for preparing the dihydrochloride salt of 1,1'-para-phenylene dipiperidine. The synthesis involves the reaction between cyanide ion, piperidine, and tetrahydroquinone. The resulting yield of 1,4-dicyano-1,4-dipiperidylcyclohexane is approximately 80%. Tetrahydroquinone, cyanide, and piperidine are commercially available from Aldrich Chemical Co. Piperidine can only be obtained in compliance with federal drug enforcement law. The 1,4-dicyano-1,4-dipiperidylcyclohexane is then reacted with a Grignard reagent, phenyl magnesium bromide, which is also available from Aldrich Chemical Co. In this reaction, the Grignard reaction may cause decyanation of the dicyano compound to give a dienanmine structure which undergoes air oxidation in solution to produce 1,1'-para-phenylene dipiperidine free base. The yield is approximately 28% for the Grignard reaction. The structure of 1,1'-para-phenylene dipiperidine was confirmed by classical CHN analytical methods and modern spectral techniques such as IR and NMR. The compounds melting point and spectral properties were consistent with those reported in the literature.
Name
1,4-dicyano-1,4-dipiperidylcyclohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dicyano
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:3]1([N:17]2[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]2)[CH2:8][CH2:7][C:6](C#N)([N:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)[CH2:5][CH2:4]1)#N.C1([Mg]Br)C=CC=CC=1>>[C:6]1([N:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)[CH:5]=[CH:4][C:3]([N:17]2[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22]2)=[CH:8][CH:7]=1

Inputs

Step One
Name
1,4-dicyano-1,4-dipiperidylcyclohexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1(CCC(CC1)(N1CCCCC1)C#N)N1CCCCC1
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Step Two
Name
dicyano
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In this reaction
CUSTOM
Type
CUSTOM
Details
the Grignard reaction
CUSTOM
Type
CUSTOM
Details
to give a dienanmine structure which

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)N1CCCCC1)N1CCCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.